
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of bromine and trifluoromethyl groups to the benzimidazole core enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. For the specific synthesis of 4,5,6-tribromo-2-(trifluoromethyl)benzimidazole, the following steps are generally followed:
Bromination: The starting material, benzimidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4, 5, and 6 positions.
Trifluoromethylation: The brominated benzimidazole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Material Science: It is explored for its potential use in the development of advanced materials, such as high-temperature proton exchange membranes for fuel cells.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit casein kinases, which play a role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
4,6-Dibromo-2-mercaptobenzimidazole: Exhibits antiprotozoal and antibacterial activities.
2-(4-Trifluoromethylphenyl)benzimidazole: Studied for its analgesic and antiplatelet activities.
Uniqueness
Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups. These substituents enhance its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
7682-32-8 |
|---|---|
Molecular Formula |
C8H2Br3F3N2 |
Molecular Weight |
422.82 g/mol |
IUPAC Name |
4,5,6-tribromo-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2Br3F3N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChI Key |
UULQGHQIXNPCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


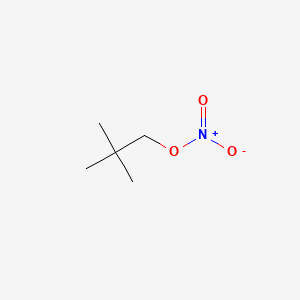


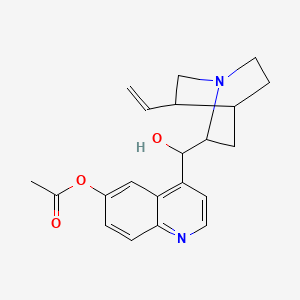
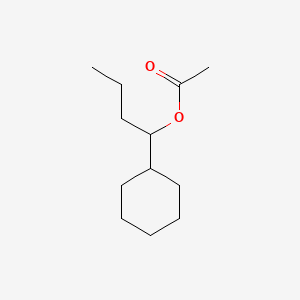

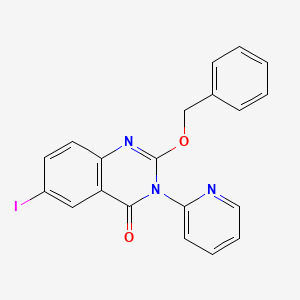
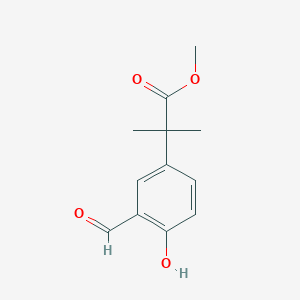
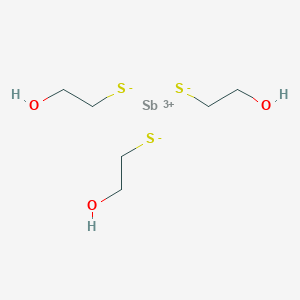
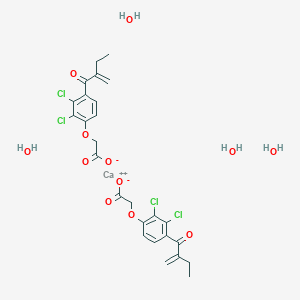
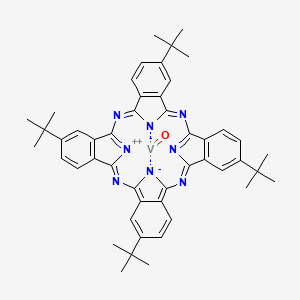
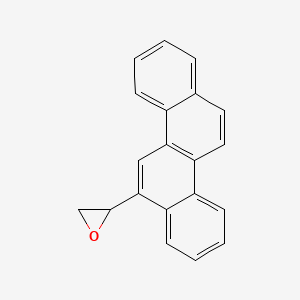
![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)

